The molecule contains a quinazolinone core, a common structural motif found in many kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. Developing specific kinase inhibitors is a major focus in cancer research []. The presence of the quinazolinone group suggests N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide could be a candidate for further investigation as a kinase inhibitor.
The molecule also possesses an acrylamide moiety. Acrylamides are a versatile functional group utilized in medicinal chemistry due to their ability to interact with biological targets. Studies could explore modifications to the acrylamide group to enhance target affinity and explore potential therapeutic applications.
Given the absence of current research, synthesizing and testing analogs of N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide could be a valuable approach. By systematically modifying different parts of the molecule, researchers could gain insights into its potential biological activities.
Computational modeling techniques, such as in silico docking, could be employed to virtually screen N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide against various protein targets. This in silico approach could provide clues for further biological investigation [].
BLU9931 is a selective and irreversible small-molecule inhibitor of the fibroblast growth factor receptor 4 (FGFR4). It is designed primarily for therapeutic applications in hepatocellular carcinoma, particularly in tumors with activated FGFR4 signaling pathways. The compound features an anilinoquinazoline core that engages with the ATP-binding pocket of FGFR4, forming a covalent bond with cysteine 552, which is critical for its mechanism of action. This binding results in exceptional potency, with an inhibitory concentration (IC50) of approximately 3 nmol/L against FGFR4, while showing significantly weaker inhibition against other FGFR family members—FGFR1, FGFR2, and FGFR3—with IC50 values ranging from 150 to 591 nmol/L .
The primary chemical reaction involving BLU9931 is its covalent modification of FGFR4 through the formation of a bond with cysteine 552. This reaction is characterized by:
BLU9931 exhibits significant biological activity in various cancer models:
The synthesis of BLU9931 involves several steps typical for quinazoline derivatives. The general synthetic pathway includes:
BLU9931 is primarily investigated for its applications in cancer therapy:
Interaction studies have demonstrated that BLU9931 selectively binds to FGFR4 while showing minimal reactivity towards other kinases. Notably:
Several compounds exhibit structural or functional similarities to BLU9931. Here are some notable examples:
Compound Name | Target Kinase | IC50 (nmol/L) | Selectivity |
---|---|---|---|
Roblitinib | FGFR4 | ~50 | Moderate |
H3B-6527 | FGFR4 | ~30 | High |
Fisogatinib | FGFR4 | ~10 | High |
BGJ398 | FGFR1/FGFR2/FGFR3 | ~100 | Low |
BLU9931 stands out due to its:
BLU9931 possesses the molecular formula C26H22Cl2N4O3 with a molecular weight of 509.38 grams per mole [2] [3]. The compound is systematically named N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide [2] [4]. The International Union of Pure and Applied Chemistry nomenclature identifies this molecule as N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide [4].
The compound's structural architecture centers around an anilino-quinazoline core framework that forms the foundation for its biological activity [1] [8]. The molecular structure incorporates several distinct chemical moieties: a quinazoline heterocyclic ring system, a dichlorodimethoxyphenyl substituent, and an acrylamide functional group [1] [8]. The Chemical Abstracts Service registry number for BLU9931 is 1538604-68-0, providing a unique identifier for this specific molecular entity [2] [4].
X-ray crystallographic analysis has revealed the three-dimensional arrangement of BLU9931 when bound to its target protein [22] [27]. The crystal structure demonstrates that the anilino-quinazoline core of BLU9931 makes a bidentate hydrogen-bonding interaction with the hinge residue Ala553 of fibroblast growth factor receptor 4 [1] [8]. The dichlorodimethoxyphenyl group occupies the hydrophobic pocket, providing selectivity among fibroblast growth factor receptor family members [1] [8].
The physical and chemical properties of BLU9931 have been extensively characterized through experimental measurements and computational predictions. The compound exhibits a predicted density of 1.361±0.06 grams per cubic centimeter [5] [20]. The predicted acid dissociation constant value is 13.15±0.70, indicating the compound's basic character under physiological conditions [5] [20].
Property | Value | Method |
---|---|---|
Molecular Weight | 509.38 g/mol | Experimental [2] [3] |
Density | 1.361±0.06 g/cm³ | Predicted [5] [20] |
pKa | 13.15±0.70 | Predicted [5] [20] |
Index of Refraction | 1.677 | Calculated [20] |
Exact Mass | 508.11 | Mass Spectrometry [4] |
The elemental composition of BLU9931 has been determined through analytical chemistry techniques [4]. Carbon comprises 61.31 percent of the molecular mass, while hydrogen accounts for 4.35 percent [4]. Chlorine contributes 13.92 percent, nitrogen represents 11.00 percent, and oxygen constitutes 9.42 percent of the total molecular weight [4].
Solubility characteristics of BLU9931 vary significantly across different solvents [5] [17] [21]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 50.9 milligrams per milliliter with ultrasonic assistance [5] [21]. In contrast, BLU9931 exhibits complete insolubility in water [17] [21]. Ethanol solubility is limited, requiring gentle warming and ultrasonic treatment to achieve concentrations of at least 2.53 milligrams per milliliter [5].
The compound appears as a solid powder with an off-white to light yellow coloration [5] [16]. Optimal storage conditions require maintenance at minus twenty degrees Celsius to preserve chemical stability [17] [21]. Under proper storage conditions, the powdered form remains stable for three years at minus twenty degrees Celsius or two years at four degrees Celsius [3]. When dissolved in appropriate solvents, stability is maintained for six months at minus eighty degrees Celsius or one month at minus twenty degrees Celsius [3].
The quinazoline scaffold represents a fundamental structural component of BLU9931 that contributes significantly to its pharmacological properties [29] [32]. Quinazoline derivatives are recognized as privileged structures in medicinal chemistry due to their ability to bind at multiple sites with high affinity [32]. The quinazoline core of BLU9931 consists of a bicyclic heteroaromatic system containing two nitrogen atoms positioned at the 1 and 3 positions of the fused benzene-pyrimidine ring system [29].
The anilino-quinazoline pharmacophore in BLU9931 facilitates specific interactions with the adenosine triphosphate-binding pocket of fibroblast growth factor receptor 4 [1] [24]. The quinazoline ring system provides the necessary geometric constraints for optimal binding geometry while maintaining sufficient flexibility for induced-fit interactions [25]. Crystal structure analysis reveals that the quinazoline core adopts a planar conformation that maximizes π-π stacking interactions with aromatic residues in the binding site [22] [27].
The 6-position substitution on the quinazoline ring with the 2,6-dichloro-3,5-dimethoxyphenyl group represents a critical structural modification that enhances both potency and selectivity [11] [14]. This substitution pattern occupies the hydrophobic pocket behind the valine gatekeeper residue Val550 and forms a hydrogen bond toward the backbone of the conserved aspartate-phenylalanine-glycine motif [11] [14]. The dichlorodimethoxy substitution pattern was specifically designed to optimize interactions within this hydrophobic region while minimizing unfavorable steric clashes [14].
The 2-amino group of the quinazoline scaffold serves as a hydrogen bond donor that forms critical interactions with the hinge region of the kinase domain [22] [27]. This interaction pattern is characteristic of quinazoline-based kinase inhibitors and represents a validated approach for achieving high-affinity binding [29] [32]. The geometric arrangement of the amino group relative to the quinazoline ring system positions it optimally for bidentate hydrogen bonding with the protein backbone [25].
Structure-activity relationship studies of BLU9931 have revealed key molecular features responsible for its exceptional selectivity and potency against fibroblast growth factor receptor 4 [1] [28]. The compound exhibits an inhibitory concentration causing fifty percent inhibition of 3 nanomolar against fibroblast growth factor receptor 4, demonstrating remarkable potency [1] [7] [8]. Selectivity over other fibroblast growth factor receptor family members is substantial, with 197-fold selectivity over fibroblast growth factor receptor 1, 164-fold selectivity over fibroblast growth factor receptor 2, and 50-fold selectivity over fibroblast growth factor receptor 3 [1] [7].
Target | IC50 (nM) | Selectivity Ratio | Binding Constant Kd (nM) |
---|---|---|---|
FGFR4 | 3 | 1× (reference) | 6 [1] [7] |
FGFR1 | 591 | 197× less potent | Not determined [1] [7] |
FGFR2 | 493 | 164× less potent | Not determined [1] [7] |
FGFR3 | 150 | 50× less potent | Not determined [1] [7] |
The covalent binding mechanism represents a fundamental aspect of BLU9931's structure-activity relationships [1] [24]. The acrylamide functional group forms an irreversible covalent bond with cysteine 552 within the adenosine triphosphate-binding pocket of fibroblast growth factor receptor 4 [1] [24]. This cysteine residue is unique to fibroblast growth factor receptor 4, as the corresponding position in fibroblast growth factor receptors 1 through 3 contains a tyrosine residue [34]. The selectivity mechanism relies on this fundamental difference in amino acid composition between fibroblast growth factor receptor isoforms [25] [34].
Kinome-wide selectivity profiling using a panel of 398 wild-type kinases demonstrated exceptional specificity for BLU9931 [1] [8]. The compound displayed significant binding to only two kinases: fibroblast growth factor receptor 4 with 99.7 percent inhibition and colony stimulating factor 1 receptor with 90.1 percent inhibition relative to dimethyl sulfoxide control [1] [8]. The dissociation constant for colony stimulating factor 1 receptor was 2716 nanomolar, indicating substantially weaker affinity compared to fibroblast growth factor receptor 4 [1].
The 3-methyl substitution on the aniline ring contributes significantly to the selectivity profile of BLU9931 [34]. This methyl group creates steric hindrance that prevents optimal binding to fibroblast growth factor receptors 1 through 3 while maintaining favorable interactions with fibroblast growth factor receptor 4 [25] [34]. Computational modeling studies suggest that removal of this methyl group would result in decreased selectivity due to improved accommodation within the binding sites of other fibroblast growth factor receptor isoforms [25].